S-Butyl heptanethioate
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Overview
Description
S-Butyl heptanethioate: is an organic compound belonging to the class of thioesters. Thioesters are sulfur analogs of esters, where the oxygen atom in the ester is replaced by a sulfur atom. This compound is characterized by its distinctive structure, which includes a butyl group attached to a heptane chain through a sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: S-Butyl heptanethioate can be synthesized through the reaction of heptanoyl chloride with butyl mercaptan in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: On an industrial scale, this compound can be produced using continuous flow reactors to ensure consistent quality and yield. The process involves the same fundamental reaction but is optimized for large-scale production, including the use of automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-Butyl heptanethioate can undergo oxidation to form sulfoxides and sulfones.
Reduction: It can be reduced to the corresponding thiol and alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Various substituted thioesters depending on the nucleophile used.
Scientific Research Applications
Chemistry: S-Butyl heptanethioate is used as an intermediate in organic synthesis, particularly in the preparation of more complex sulfur-containing compounds.
Biology: In biological research, thioesters like this compound are studied for their role in enzyme catalysis and metabolic pathways.
Medicine: The compound is investigated for its potential use in drug development, especially in designing molecules that can interact with sulfur-containing enzymes.
Industry: this compound finds applications in the fragrance industry due to its unique odor profile. It is also used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which S-Butyl heptanethioate exerts its effects involves its interaction with nucleophiles and electrophiles. The sulfur atom in the thioester group is highly nucleophilic, making it reactive towards electrophilic centers in other molecules. This reactivity is exploited in various chemical transformations and biological processes.
Comparison with Similar Compounds
S-Butyl hexanethioate: Similar structure but with a shorter carbon chain.
S-Butyl octanethioate: Similar structure but with a longer carbon chain.
S-Butyl pentanethioate: Another thioester with a different carbon chain length.
Uniqueness: S-Butyl heptanethioate is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. This makes it suitable for specific applications where other thioesters may not be as effective.
Properties
CAS No. |
116074-61-4 |
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Molecular Formula |
C11H22OS |
Molecular Weight |
202.36 g/mol |
IUPAC Name |
S-butyl heptanethioate |
InChI |
InChI=1S/C11H22OS/c1-3-5-7-8-9-11(12)13-10-6-4-2/h3-10H2,1-2H3 |
InChI Key |
JVZHJSISMUUPFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)SCCCC |
Origin of Product |
United States |
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